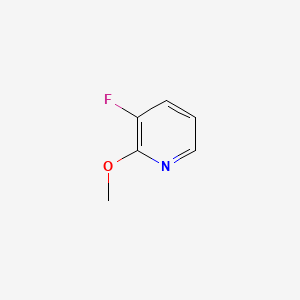

3-Fluoro-2-methoxypyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXFISDIRIAWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660511 | |

| Record name | 3-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-69-3 | |

| Record name | 3-Fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemical and pharmaceutical research. nih.govtandfonline.com Its unique properties, including solubility, basicity, and the capacity for hydrogen bond formation, make it an invaluable scaffold in the design and synthesis of a vast array of functional molecules. nih.gov In organic synthesis, pyridine and its derivatives serve as versatile building blocks, ligands for organometallic catalysis, and reagents. nih.gov The pyridine framework is a prevalent structural motif found in numerous natural products, such as alkaloids, vitamins like niacin and vitamin B6, and essential coenzymes like NAD and NADP. tandfonline.comnih.gov

The significance of the pyridine scaffold is particularly pronounced in medicinal chemistry. researchgate.netrsc.org A substantial number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this heterocyclic system, highlighting its privileged status in drug discovery. researchgate.netrsc.org The presence of the pyridine ring can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. tandfonline.com Pyridine-containing compounds have demonstrated a broad spectrum of therapeutic applications, acting as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. nih.govtandfonline.com The ability to readily modify the pyridine ring allows chemists to fine-tune the biological activity and properties of drug candidates, leading to the development of potent and selective therapeutics. researchgate.net

The Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Heterocycles

The introduction of fluorine atoms into heterocyclic compounds is a powerful and widely employed strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly alter the characteristics of a parent molecule. researchgate.netnih.gov When incorporated into a heterocyclic scaffold, fluorine can modulate a range of physicochemical and biological properties. researchgate.nettandfonline.com

One of the key effects of fluorine substitution is the alteration of a molecule's electronic properties. chim.it The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect how a molecule interacts with biological targets. tandfonline.com This modification can lead to enhanced binding affinity and selectivity for enzymes and receptors. tandfonline.com Furthermore, the introduction of fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. researchgate.nettandfonline.com The substitution of hydrogen with fluorine, which is relatively small, often results in minimal steric perturbation, allowing the fluorinated analog to maintain a similar conformation to the non-fluorinated parent compound while benefiting from altered electronic and metabolic profiles. nih.govtandfonline.com

Overview of 3 Fluoro 2 Methoxypyridine As a Key Building Block and Research Subject

Established Synthetic Pathways to the Core Pyridine Ring System

The initial formation of the substituted pyridine ring is a foundational aspect of synthesizing this compound. Key approaches include building the ring from acyclic precursors already containing the trifluoromethyl group and the strategic introduction of the fluoro and methoxy substituents onto a pre-existing pyridine ring.

One major strategy for synthesizing trifluoromethylpyridine (TFMP) derivatives involves the construction of the pyridine ring from building blocks that already contain a trifluoromethyl group. jst.go.jpresearchoutreach.org This "building-block" approach utilizes cyclo-condensation reactions, which assemble the pyridine ring from smaller, fluorinated precursors. researchoutreach.org Commonly used trifluoromethyl-containing building blocks include:

Ethyl 2,2,2-trifluoroacetate researchoutreach.org

2,2,2-trifluoroacetyl chloride researchoutreach.org

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.org

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.org

The choice between direct fluorination methods and the building-block approach often depends on the specific target compound. researchoutreach.org For instance, some commercial agrochemicals are synthesized using a 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine) building block in a condensation reaction. researchoutreach.org Similarly, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure, with its pyridine sulfide (B99878) intermediate being prepared via a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org

A variety of fluorinated heterocyclic compounds, which can serve as building blocks for more complex molecules, are of significant interest in medicinal and agrochemical research. beilstein-journals.org The synthesis of these compounds can be achieved through different strategies, including the annelation of a pyrazole (B372694) ring onto a pyridine derivative or by forming the pyridine ring from a suitable pyrazole precursor. beilstein-journals.org

A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate, presents a method for synthesizing diversely substituted 3-fluoropyridines from two ketone components. acs.orgresearchgate.net

The introduction of fluorine and methoxy groups onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through various reactions, including halogen exchange and direct methoxylation.

A prevalent method for introducing fluorine into a pyridine ring is through a chlorine/fluorine exchange reaction. jst.go.jpresearchoutreach.org This process is a key step in the synthesis of various fluorinated pyridines. Historically, the introduction of a trifluoromethyl group into a pyridine ring was achieved by chlorination and subsequent fluorination of picoline. nih.gov

One specific example is the synthesis of pentafluoro-λ6-sulfanyl-(hetero)arenes, where a challenging chlorine-fluorine exchange fluorination is the final step. rsc.org This reaction can be complicated by side reactions, such as C–S bond cleavage, especially in electron-deficient systems. rsc.org The use of iodine pentafluoride (IF5) has been shown to facilitate this difficult Cl–F exchange. rsc.org

The exchange of a chlorine atom for a fluorine atom at the 2-position of a 2-fluoro-pyridine compound can be achieved by reacting it with a substituted or unsubstituted trichloromethyl or dichlorofluoromethyl picoline compound at elevated temperatures. google.com This method is particularly useful for converting undesirable by-products from the synthesis of (trifluoromethyl)pyridine compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, into valuable chlorinated intermediates. google.comgoogle.com

The reaction of 1,2-dihydropyridines with Selectfluor® provides an approach to fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines by eliminating hydrogen fluoride (B91410). mdpi.com Another method involves the Finkelstein reaction, where 2-(chloromethyl)pyridine (B1213738) reacts with potassium fluoride to yield 2-(fluoromethyl)pyridines. mdpi.com

It's important to note that while CCl3F readily reacts with AlCl3 for chlorine-fluorine exchange, it does not react with pyridine complexes of AlCl3 up to 100°C. nih.gov However, using Me3SiF as a fluorinating agent allows for the substitution of chlorine with fluorine on monomeric AlCl3-pyridine adducts. nih.gov

The introduction of a methoxy group onto the pyridine ring, or methoxylation, is another key synthetic step. While the provided search results focus heavily on fluorination and the synthesis of the pyridine core, general organic chemistry principles suggest that methoxylation can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a halogen) with a methoxide (B1231860) source. The reactivity of the pyridine ring and the position of other substituents will influence the conditions required for this transformation. For instance, the electron-withdrawing fluorine atom in a fluoropyridine can activate the ring towards nucleophilic attack, facilitating methoxylation.

A direct synthesis of pyridyl trifluoromethyl ethers from unprotected hydroxypyridines has been reported, although it required excess reagents and oxidants. rsc.org

Strategies for Introduction of Fluorine and Methoxy Groups

Advanced Functionalization and Derivatization Techniques

Once the this compound core is synthesized, it can be further modified using a variety of advanced organic reactions to create more complex derivatives.

Boronic acid derivatives of this compound are valuable intermediates for creating carbon-carbon bonds through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. lookchem.comtcichemicals.com This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comnih.gov

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it possible to synthesize complex biaryl compounds in high yields under mild conditions. tcichemicals.com this compound-4-boronic acid and 5-fluoro-2-methoxypyridine-3-boronic acid are examples of such reagents used in organic synthesis. lookchem.com These boronic acids are instrumental in the synthesis of pharmaceuticals and agrochemicals.

The reactivity of aryl halides in the Suzuki-Miyaura coupling generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com While the oxidative addition of aryl chlorides to palladium is typically slow, it can be achieved with electron-deficient heterocycles. tcichemicals.com Various catalysts and conditions have been developed to improve the efficiency of these couplings, including the use of phosphite (B83602) or phosphine (B1218219) oxide ligands and different bases. nih.gov For instance, a catalyst system of Pd2dba3/2 has been shown to be effective for the cross-coupling of lithium triisopropyl 2-pyridylboronates with a range of aryl bromides. nih.gov

The following table provides examples of boronic acid derivatives used in Suzuki-Miyaura coupling reactions.

| Compound Name | CAS Number | Use |

| This compound-4-boronic acid | 856250-60-7 | Synthesis of biaryl compounds via Suzuki-Miyaura coupling. lookchem.comtcichemicals.com |

| 5-Fluoro-2-methoxypyridine-3-boronic acid | 957120-32-0 | Synthesis of biaryl compounds via Suzuki-Miyaura coupling. |

| 2-Fluoro-3-methoxyphenylboronic acid | 352303-67-4 | Reagent for coupling reactions. kanto.co.jp |

| 2-Methoxypyridine-3-boronic acid | 163105-90-6 | Reagent for coupling reactions. kanto.co.jp |

Cross-Coupling Reactions Utilizing this compound Boronic Acid Derivatives

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction stands as a premier method for forging carbon-carbon bonds, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. tcichemicals.com

In the context of this compound, this methodology is frequently employed to introduce aryl or heteroaryl substituents. For instance, this compound-5-boronic acid can be coupled with various aryl halides to generate more complex biaryl structures. tcichemicals.comtcichemicals.com The efficiency of these couplings can be influenced by the choice of palladium catalyst, ligands, and base. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often in combination with phosphine ligands that enhance catalytic activity and stability. tcichemicals.comnih.gov The reaction is also applicable to other isomers, such as 5-fluoro-2-methoxypyridine-3-boronic acid, for the synthesis of diverse biaryl compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Coupling Partner | Catalyst System | Product | Application | Reference |

| This compound-5-boronic Acid | Aryl Halide | Pd(PPh₃)₄ / Base | 5-Aryl-3-fluoro-2-methoxypyridine | Pharmaceutical intermediate | tcichemicals.comtcichemicals.com |

| 5-Fluoro-2-methoxypyridine-3-boronic Acid | Vinyl Halide | PdCl₂(dppf) / Base | 3-Vinyl-5-fluoro-2-methoxypyridine | Agrochemical synthesis | |

| (3-Fluoro-2-methylpyridin-4-yl)boronic acid | Heteroaryl Bromide | Pd₂(dba)₃ / Ligand / Base | 4-Heteroaryl-3-fluoro-2-methylpyridine | Kinase inhibitor synthesis |

Other Palladium-Catalyzed Cross-Couplings (e.g., Kumada, Hiyama, Stille)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings provide alternative routes for functionalizing the this compound scaffold.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile. arkat-usa.org This reaction is a powerful tool for forming carbon-carbon bonds, particularly with alkyl and aryl Grignard reagents. arkat-usa.orgacs.org The choice of solvent, such as 2-methyl-tetrahydrofuran, can be critical for achieving high yields and minimizing side products. google.com

The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride source or a base. organic-chemistry.orgnumberanalytics.com Organosilanes are advantageous due to their stability and low toxicity. numberanalytics.com This method has been successfully applied to the coupling of aryl and vinyl silanes with organic halides. chempedia.info Recent advancements have focused on developing fluoride-free conditions and utilizing more efficient catalyst systems. arkat-usa.org

The Stille coupling involves the reaction of an organostannane with an organic halide. core.ac.uk This reaction is known for its tolerance of a wide range of functional groups. core.ac.uk The "copper effect," where the addition of a copper(I) salt can accelerate the reaction, has been a subject of study to enhance the efficiency of Stille couplings. researchgate.net

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features | Reference |

| Kumada | Grignard Reagent (R-MgX) | Highly reactive nucleophiles, suitable for alkyl and aryl groups. | arkat-usa.orgacs.org |

| Hiyama | Organosilane (R-SiR'₃) | Stable and less toxic reagents, requires activation. | organic-chemistry.orgnumberanalytics.comchempedia.info |

| Stille | Organostannane (R-SnR'₃) | Tolerant of many functional groups, tin byproducts can be toxic. | core.ac.ukresearchgate.net |

Regioselective Deprotonation and Metalation Strategies

Regioselective deprotonation, or metalation, is a powerful technique for the direct functionalization of C-H bonds in aromatic systems. This approach allows for the introduction of a wide variety of electrophiles at specific positions on the this compound ring.

Lithiation and Transmetalation Approaches

Directed ortho-metalation (DoM) is a common strategy where a directing group on the aromatic ring guides a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. clockss.org In the case of 2-methoxypyridine (B126380), the methoxy group can direct lithiation to the C3 position. clockss.org However, the regioselectivity can be complex and influenced by other substituents and reaction conditions. clockss.orgacs.org For instance, in 2,3-dimethoxypyridine, lithiation occurs at the 4-position. clockss.org

The resulting organolithium species can then be reacted with a variety of electrophiles to introduce new functional groups. Alternatively, the lithium can be transmetalated with another metal, such as zinc or boron, to create a different organometallic reagent that may offer advantages in subsequent reactions. researchgate.net For example, lithiation of 3-fluoro-2-methylpyridine followed by reaction with a boron-containing reagent is a common route to the corresponding boronic acid.

Influence of Ligands and Mixed Metal Bases on Regioselectivity

The regioselectivity of deprotonation can be significantly influenced by the choice of base and the presence of ligands. clockss.orgresearchgate.net Hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often used to avoid nucleophilic addition to the pyridine ring. clockss.orgresearchgate.net

The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium reagent, thereby influencing the site of metalation. researchgate.net Furthermore, the use of mixed metal bases, such as a combination of a lithium amide and a zinc salt, can lead to different regiochemical outcomes compared to using a single base. researchgate.net For example, a mixed lithium-zinc base has been shown to efficiently functionalize various methoxy- and fluoropyridines at specific positions. researchgate.net The choice of solvent also plays a crucial role in determining the regioselectivity of the lithiation process. clockss.org

Table 3: Factors Influencing Regioselectivity in Deprotonation

| Factor | Influence on Regioselectivity | Example | Reference |

| Directing Group | Guides deprotonation to an adjacent position. | The methoxy group in 2-methoxypyridine directs lithiation to C3. | clockss.org |

| Base | Steric hindrance and basicity affect the site of deprotonation. | Hindered bases like LDA and LTMP are often used. | clockss.orgresearchgate.net |

| Ligands | Can alter the reactivity and aggregation of the base. | TMEDA can influence the regiochemical outcome. | researchgate.net |

| Mixed Metal Bases | Can lead to different regioselectivity compared to single bases. | A Li-Zn combination has been used for selective functionalization. | researchgate.net |

| Solvent | Affects the solubility and reactivity of the base. | The choice of solvent can impact the site of lithiation. | clockss.org |

Nucleophilic Aromatic Substitution (SNAr) for Further Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as pyridine. nih.govnih.gov In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups, including the nitrogen atom in the pyridine ring, facilitates this reaction. nih.gov

For fluorinated pyridines, the fluorine atom can act as an excellent leaving group in SNAr reactions. acs.org This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, at the position of the fluorine atom. nih.govacs.org For instance, the fluorine at the 2-position of a 2-fluoropyridine (B1216828) is readily displaced by various nucleophiles under relatively mild conditions. acs.org This strategy is particularly useful for the late-stage functionalization of complex molecules. nih.govacs.org The nitro group is also a good leaving group in SNAr reactions and can be displaced by a fluoride anion to introduce fluorine into a pyridine ring. nih.govresearchgate.net

Electrophilic Fluorination and its Selectivity

Direct electrophilic fluorination of C-H bonds is a powerful method for introducing fluorine into organic molecules. google.com Reagents such as silver(II) fluoride (AgF₂) and Selectfluor® are commonly used for this purpose. acs.orgnih.gov

The regioselectivity of electrophilic fluorination of substituted pyridines is influenced by the electronic properties of the substituents. nih.govacs.org For 3-substituted pyridines containing electron-withdrawing groups like halo, alkoxy, or cyano groups, fluorination with AgF₂ occurs with high selectivity at the 2-position. nih.gov In the case of 2-methoxypyridine, fluorination with AgF₂ has been shown to occur, although competition with other reactive sites in a molecule can influence the outcome. acs.orggoogle.com The development of new fluorinating agents and a deeper understanding of the reaction mechanisms continue to expand the scope and utility of this method for the synthesis of fluorinated pyridines. acs.org

Synthesis of Specific Intermediates (e.g., 3-fluoro-2-pyridinecarboxylic acid derivatives)

The synthesis of fluorinated pyridine derivatives often relies on the preparation of key intermediates, such as 3-fluoro-2-pyridinecarboxylic acid and its esters. These intermediates serve as versatile building blocks for introducing the fluoropyridinyl moiety into more complex molecules.

One notable synthetic route starts from the readily available and low-cost quinolinic acid. google.com This method involves a sequence of reactions including acid anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to yield derivatives like 3-fluoropyridine-2-methanol. google.com A key step in this pathway is the formation of a 3-fluoro-2-pyridinecarboxylic acid ester, for instance, 3-fluoro-2-pyridinecarboxylic acid isopropyl ester. google.com The fluorination of the amino group is accomplished using the hydropyridine fluoride process, with sodium nitrite (B80452) in the presence of hydrogen fluoride pyridine. google.com

Another approach involves the hydrolysis of 3-fluoro-2-pyridinecarboxylate esters to produce 3-fluoropyridine-2-carboxylic acid. This method can be adapted from patented syntheses of related compounds. The resulting carboxylic acid can then be converted to its hydrochloride salt by treatment with gaseous HCl in a solvent like diethyl ether, which enhances its solubility in polar solvents for subsequent reactions. The purity of the final product can be improved by recrystallization.

Furthermore, derivatives such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid can be synthesized from starting materials like 6-chloro-3-fluoro-2-picoline. google.com This process utilizes an oxidation reaction with potassium dichromate as the oxidant, dilute sulfuric acid as the solvent, and a combined catalyst system of sodium tungstate (B81510) and a crown ether. google.com

Nucleophilic aromatic substitution (SNAr) is another strategy employed for synthesizing fluorinated pyridine carboxylates. For example, methyl 3-fluoropyridine-4-carboxylate has been successfully synthesized by replacing the nitro group of methyl 3-nitropyridine-4-carboxylate with a fluoride anion. nih.gov The reaction is carried out using cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO) under heat. nih.gov This demonstrates the viability of the nitropyridine pathway for accessing fluorinated pyridine scaffolds. nih.gov

Table 1: Synthesis of 3-Fluoro-2-Pyridinecarboxylic Acid Derivatives

| Target Intermediate | Starting Material | Key Reagents/Steps | Source |

|---|---|---|---|

| 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester | Quinolinic acid | Anhydrization, esterification, ammoniation, amino fluorination (hydrogen fluoride pyridine, NaNO₂) | google.com |

| 3-Fluoropyridine-2-carboxylic Acid Hydrochloride | 3-Fluoro-2-pyridinecarboxylate esters | Acidic hydrolysis, treatment with gaseous HCl | |

| 6-Chloro-3-fluoro-2-pyridinecarboxylic acid | 6-Chloro-3-fluoro-2-picoline | Oxidation (K₂Cr₂O₇, H₂SO₄), Na₂WO₄/crown ether catalyst | google.com |

| Methyl 3-fluoropyridine-4-carboxylate | Methyl 3-nitropyridine-4-carboxylate | Nucleophilic aromatic substitution with CsF in DMSO | nih.gov |

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com These principles are critical in modern synthetic chemistry to ensure environmental sustainability and economic viability. dokumen.pub The goals of green chemistry are pursued through various strategies, including the use of biocatalysis, alternative renewable raw materials, safer solvents, and alternative reaction conditions like microwave activation. scispace.com

Key green chemistry principles applicable to fluorinated pyridine synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or performing reactions under solvent-free conditions. scispace.comdokumen.pub

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. dokumen.pub Catalysis is a cornerstone of green chemistry, offering benefits in process utilization, selectivity, and energy reduction. scispace.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. dokumen.pub

In the context of fluorinated heterocycles, sustainable methods are being developed. For instance, a metal-free and solvent-free, atom-economical synthesis of CF₃-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives has been established using sonochemistry. acs.org This approach utilizes a cascade reaction under ultrasound irradiation, featuring simpler reaction conditions and an environmentally friendly profile. acs.org Similarly, the use of ionic liquids as recyclable solvents and catalysts for pyridine synthesis represents a significant advancement. researchgate.net Ionic liquids have low vapor pressure, reducing air pollution, and their properties can be tuned to optimize reaction efficiency and selectivity, often allowing for milder reaction conditions and one-pot multicomponent reactions that minimize waste. researchgate.net These examples highlight the practical application of green chemistry principles to create more sustainable synthetic routes for complex fluorinated heterocyclic compounds.

Automated Synthesis Protocols for Radiolabeled Derivatives (e.g., [18F]Nifene)

The development of automated synthesis protocols is crucial for the routine and reliable production of radiolabeled compounds used in positron emission tomography (PET). A notable example in the context of fluorinated pyridine derivatives is the automated synthesis of [¹⁸F]Nifene (2-[¹⁸F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine), a ligand for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govosti.gov

A simplified, single-step automated protocol has been developed for the production of [¹⁸F]Nifene using the IBA Synthera® platform, which incorporates an integrated fluidic processor (IFP). osti.govosti.gov This automated process significantly reduces manual intervention and total synthesis time. osti.gov

The synthesis begins with the precursor, Boc-nitronifene (2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine). researchgate.net The radiolabeling is achieved through a nucleophilic aromatic substitution reaction, where the nitro group is replaced by [¹⁸F]fluoride. researchgate.net The [¹⁸F]fluoride is first activated by forming a complex with Kryptofix 2.2.2 and potassium carbonate. researchgate.net This complex then reacts with the precursor in acetonitrile (B52724) at 130°C. researchgate.net

Following the radiolabeling step, the Boc-protecting group is removed using 20% trifluoroacetic acid (TFA) in dichloromethane (B109758) at 80°C. nih.govresearchgate.net A key simplification in this protocol is the omission of the solvent extraction step after radiolabeling, which streamlines the process. osti.gov The final product, [¹⁸F]Nifene, is then purified using high-performance liquid chromatography (HPLC). researchgate.net

This automated protocol consistently produces [¹⁸F]Nifene with high radiochemical purity and specific radioactivity, making it suitable for clinical applications. nih.govresearchgate.net

Table 2: Automated Synthesis of [¹⁸F]Nifene on IBA Synthera® Module

| Parameter | Details | Source |

|---|---|---|

| Synthesis Platform | IBA Synthera® with Integrated Fluidic Processor (IFP) | osti.govosti.gov |

| Precursor | Boc-nitronifene | nih.govresearchgate.net |

| Radiolabeling Step | Nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 complex in MeCN at 130°C | researchgate.net |

| Deprotection Step | 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ at 80°C | nih.govresearchgate.net |

| Total Synthesis Time | Approximately 1 hour 40 minutes | nih.govosti.gov |

| Decay-Corrected Radiochemical Yield | 10 ± 2% | nih.govresearchgate.net |

| Radiochemical Purity | >99% | nih.govresearchgate.net |

| Specific Radioactivity (End of Synthesis) | 2700–4865 mCi/μmol (100–180 GBq/μmol) | nih.govresearchgate.net |

Influence of Fluorine and Methoxy Substituents on Reaction Pathways

The presence of both a fluorine atom and a methoxy group on the pyridine ring introduces a complex interplay of electronic and steric effects that guide the regioselectivity of functionalization reactions. The fluorine atom, being highly electronegative, generally acts as an electron-withdrawing group, which can enhance the stability and lipophilicity of the molecule. ontosight.ai Conversely, the methoxy group is typically an electron-donating group through resonance, although its inductive effect is electron-withdrawing.

This combination of substituents affects the electron density at different positions of the pyridine ring. For instance, in C-H arylation reactions, the presence of an electron-withdrawing group like fluorine at the 3-position can facilitate arylation at the C4-position by increasing the acidity of the corresponding C-H bond. nih.gov However, a methoxy group at the C2-position can activate the adjacent C3-position, potentially leading to a mixture of products. nih.gov In the case of 2-methoxypyridine, deprotometalation studies have shown that functionalization occurs efficiently at the 3-position. researchgate.net

The interplay between these substituents is also evident in nucleophilic aromatic substitution (SNAr) reactions. While fluoropyridines are generally more reactive towards SNAr than chloropyridines due to the high electronegativity of fluorine, the presence of other substituents can modulate this reactivity. acs.org The methoxy group can influence the reaction outcome, as seen in the reaction of 4-methoxypyridine (B45360) with ethyl bromodifluoroacetate, which unexpectedly leads to an N-difluoromethylated pyridin-4-one. rsc.org

The regioselectivity of reactions such as iridium-catalyzed borylation is also governed by a combination of steric and electronic effects. researchgate.net For example, 3-substituted pyridines often undergo borylation at the C4-position. nih.govresearchgate.net The steric hindrance from the substituents can also play a decisive role in determining the site of functionalization. researchgate.netrsc.org

Mechanistic Investigations of Directed Functionalization Reactions

Directed functionalization reactions are powerful tools for the selective modification of specific C-H bonds in a molecule. The pyridine nitrogen itself can act as a directing group, but the presence of other substituents can further refine the regioselectivity.

Ruthenium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. nih.gov While often requiring a directing group, studies have shown that the inherent electronic properties of the pyridine ring can also guide the reaction. nih.govnih.gov In the absence of a strong directing group, the arylation of fluoroarenes catalyzed by ruthenium has been shown to be governed by both electronic and steric factors. nih.gov

For pyridine derivatives, the nitrogen atom can coordinate to the metal catalyst, influencing the site of C-H activation. In some cases, this leads to functionalization at the C2 or C6 positions. nih.gov However, electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor reaction at these positions, leading to C3 or C4 arylation. nih.gov The presence of a 3-substituent on a pyridine can direct arylation to the C4 position. researchgate.net Mechanistic studies suggest that for certain substrates, the C-H activation step is reversible and kinetically significant. nih.gov

The outcome of directed functionalization reactions is a delicate balance between steric and electronic effects. researchgate.netnih.gov In ruthenium-catalyzed C-H arylation, the size of a substituent can significantly impact the reaction's effectiveness. acs.org For instance, bulky groups at the 3-position of a pyridine directing group were found to enhance the efficiency of the arylation of benzylic amines. acs.org

Similarly, in iridium-catalyzed C-H borylation, steric factors are a primary determinant of site-selectivity, often favoring the most accessible positions. researchgate.netrsc.org However, electronic effects also play a crucial role. For example, electron-deficient pyridines may exhibit different regioselectivity compared to their electron-rich counterparts. researchgate.net The interplay of these effects allows for the selective functionalization of different positions on the pyridine ring. nih.gov

Nucleophilic Reactivity of Halogenated Pyridine Rings

Halogenated pyridines are important substrates for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the pyridine ring towards nucleophiles is enhanced by the presence of electron-withdrawing halogen atoms. acs.org

Fluoropyridines are particularly reactive in SNAr reactions, often reacting much faster than the corresponding chloropyridines. acs.org The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net The activating influence of a fluorine substituent in nucleophilic substitution is generally in the order of meta > ortho > para with respect to the point of attack. rsc.org

The presence of multiple halogen substituents can lead to selective substitution. For instance, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination can result in the selective substitution of the bromide, while neat conditions can favor substitution of the chloride. researchgate.net Furthermore, under SNAr conditions, the fluoride can be selectively replaced. researchgate.net This highlights the tunable reactivity of polyhalogenated pyridines.

The reaction of acyl halides with pyridine has been studied computationally, revealing that the reaction with acyl fluoride leads to a tetrahedral intermediate, whereas reactions with acyl chloride and bromide proceed through a transition state. rsc.org This difference is attributed to the greater strength of the C-F bond. rsc.org

Computational Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms and the nature of transient intermediates. scispace.com Density functional theory (DFT) calculations are frequently employed to investigate the mechanisms of metal-catalyzed C-H functionalization and nucleophilic substitution reactions of pyridine derivatives. nih.govmdpi.com

For ruthenium-catalyzed C-H arylation, computational studies have supported a concerted metalation-deprotonation (CMD) type mechanism and have provided insights into the observed regioselectivity. nih.gov These studies can help rationalize why certain positions on the pyridine ring are more reactive than others by examining the energies of transition states and intermediates. mdpi.com

In the case of metal-free pyridine phosphination, DFT calculations have shown that the reaction mechanism and rate-determining step are dependent on the specific phosphine reagent used. mdpi.com Energy decomposition analysis of transition states has revealed that steric hindrance in the phosphine molecule is a key factor in determining the site-selectivity of the reaction. mdpi.com

Computational studies on the deprotometalation of substituted pyridines have been used to calculate C-H acidities (pKa values), which can then be correlated with the experimentally observed regioselectivity of functionalization. researchgate.netresearchgate.net These calculations have shown that the presence of substituents like fluorine and methoxy groups significantly alters the acidity of the various C-H bonds on the pyridine ring. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

3-Fluoro-2-methoxypyridine as a Versatile Reagent for Building Complex Organic Molecules

The unique structural and electronic features of this compound make it a versatile building block in the assembly of complex organic architectures. Its pyridine (B92270) core, substituted with both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, allows for selective functionalization through various synthetic transformations. This targeted reactivity is crucial for the efficient construction of molecules with precise three-dimensional arrangements and desired biological or physical properties.

One of the key applications of fluorinated pyridines, such as this compound, is in the synthesis of pharmaceutical intermediates. The introduction of a fluorinated pyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. For instance, the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets. Although direct examples showcasing this compound in the synthesis of specific complex natural products are not extensively documented in readily available literature, its potential is evident from the broader context of fluorinated pyridine chemistry.

Cross-coupling reactions, a pillar of modern organic synthesis, represent a powerful avenue for utilizing this compound. The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions, and other positions on the pyridine ring can be functionalized to bear reactive handles like boronic acids or halides, making them suitable for reactions like the Suzuki-Miyaura coupling. This enables the connection of the 3-fluoro-2-methoxypyridyl unit to a wide variety of other molecular fragments, thereby facilitating the rapid assembly of diverse and complex molecular scaffolds.

The following table illustrates the potential of substituted fluoropyridines in cross-coupling reactions, a strategy applicable to derivatives of this compound for the synthesis of complex molecules.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application Area |

| This compound derivative | Arylboronic acid | Palladium catalyst, Base | Aryl-substituted this compound | Pharmaceutical Scaffolds |

| This compound derivative | Heteroarylboronic acid | Palladium catalyst, Base | Heteroaryl-substituted this compound | Agrochemicals |

| This compound derivative | Alkene/Alkyne | Palladium catalyst, Base | Alkenyl/Alkynyl-substituted this compound | Functional Dyes |

This table represents potential applications based on the known reactivity of fluorinated pyridines in cross-coupling reactions.

Synthesis of Advanced Materials Incorporating Fluorinated Pyridine Moieties

The incorporation of fluorinated pyridine units into polymers and other materials can lead to significant enhancements in their properties. The polarity and stability of the C-F bond, coupled with the electronic characteristics of the pyridine ring, can influence properties such as thermal stability, chemical resistance, and optoelectronic behavior. While specific research detailing the use of this compound in the synthesis of advanced materials is emerging, the broader field of fluorinated materials provides a strong indication of its potential.

For example, fluorinated polymers often exhibit low surface energy, leading to applications in coatings and specialty membranes. The pyridine moiety, with its lone pair of electrons, can act as a ligand for metal coordination, opening up possibilities for the creation of novel catalysts or materials with interesting magnetic or electronic properties.

In the realm of electronic materials, the introduction of fluorinated pyridine groups can be a strategy to tune the energy levels of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a material, which can be beneficial for charge injection and transport. Although direct synthesis of OLED materials using this compound is not widely reported, the principle of using fluorinated heterocycles to fine-tune electronic properties is a well-established concept in the field.

The table below outlines the potential impact of incorporating fluorinated pyridine moieties, derivable from precursors like this compound, into various classes of advanced materials.

| Material Class | Property Enhancement | Potential Application |

| Fluoropolymers | Increased thermal stability, chemical resistance | High-performance coatings, sealants |

| Coordination Polymers | Modified electronic and magnetic properties | Catalysis, sensors |

| Organic Semiconductors | Tuned energy levels, improved charge transport | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

This table illustrates the potential benefits of incorporating fluorinated pyridine moieties into advanced materials based on established principles in materials science.

Role in Medicinal Chemistry and Drug Discovery Research

3-Fluoro-2-methoxypyridine as a Key Pharmacophore in Drug Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety serves as a key pharmacophore due to the synergistic contributions of its components. The pyridine (B92270) ring itself is a prevalent heterocycle in many FDA-approved drugs, providing a rigid scaffold for orienting other functional groups. nih.govnih.gov

The introduction of a fluorine atom, a small and highly electronegative substituent, can profoundly influence a molecule's properties. It can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability. nbinno.com Fluoropyridine derivatives are, therefore, highly sought after in drug design to leverage these beneficial effects. nbinno.com The methoxy (B1213986) group (-OCH3) can also contribute to enhanced biological activity and has been identified as a favorable substituent in various studies on the antiproliferative effects of pyridine derivatives. nih.gov The specific arrangement of the electronegative fluorine and the methoxy group on the pyridine core creates a unique electronic and steric profile, making the this compound scaffold a valuable starting point for developing new drugs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve synthesizing a series of analogues with systematic modifications to understand the impact of different substituents and their positions.

The biological activity of compounds containing the fluoropyridine core is highly sensitive to the nature and position of other substituents. Research on related structures has demonstrated clear SAR trends.

Similarly, in the development of anticancer agents, the substitution pattern on related heterocyclic structures is critical. In a study of 3-fluoro β-lactam derivatives, compounds with a 3-hydroxy or a 3-fluoro substituent on a secondary phenyl ring (Ring B) proved to be the most active against MCF-7 breast cancer cells. mdpi.com In another example involving sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, the specific structure of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide was found to have the strongest inhibitory activity, indicating the precise arrangement of substituents is key. nih.gov

A key challenge in drug development is optimizing a compound's physicochemical properties to ensure it has good "drug-likeness"—meaning it can be absorbed, distributed, metabolized, and excreted effectively. The fluorine atom in the this compound scaffold plays a vital role here. The inclusion of fluorine can influence a molecule's lipophilicity and metabolic stability. nbinno.com By blocking metabolically vulnerable positions on the aromatic ring, fluorine can prevent rapid degradation by enzymes, thereby prolonging the drug's half-life in the body. nbinno.com

However, high lipophilicity can sometimes lead to poor aqueous solubility, which is a major hurdle for drug administration and absorption. Medicinal chemists often address this by introducing polar functional groups or developing water-soluble prodrugs. For example, the natural anticancer agent Combretastatin A-4 (CA-4) suffers from poor water solubility, a limitation that has been overcome by developing water-soluble phosphate prodrugs. mdpi.com This strategy of modifying a core structure to improve properties like solubility is a central theme in drug optimization. While specific data on the solubility optimization of this compound derivatives is not detailed in the provided context, the principles of using fluorine to modulate metabolic stability and the need to balance lipophilicity with solubility are directly applicable to any drug discovery program involving this scaffold.

Applications in the Development of Therapeutic Agents

The versatile this compound scaffold and its close analogues have been incorporated into molecules designed for various therapeutic applications, most notably in the fields of oncology and infectious diseases.

Pyridine derivatives are well-established as important frameworks for the design of anticancer agents. nih.govnih.gov The methoxypyridine substructure, in particular, has been featured in compounds developed as potent enzyme inhibitors for cancer therapy.

A notable example is the development of sulfonamide methoxypyridine derivatives as novel dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). nih.gov The PI3K/mTOR signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. nih.gov Researchers synthesized a series of compounds based on a methoxypyridine core and found that they exhibited potent inhibitory activity against these key cancer-related enzymes. nih.gov

Furthermore, the strategic use of fluorine in anticancer drug design is seen in 3-fluoro substituted β-lactams, which act as analogues of the microtubule-disrupting agent Combretastatin A-4. One such derivative, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, showed potent antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 0.095 µM. mdpi.com These examples demonstrate the utility of fluorinated and methoxylated heterocyclic scaffolds in the development of new anticancer therapeutics.

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. The fluoropyridine scaffold has been successfully employed to develop novel classes of antibiotics.

In one study, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized as potent antibacterial agents against Gram-positive bacteria, including drug-resistant strains. nih.gov The oxazolidinone class of antibiotics, which includes linezolid, is clinically important, and these novel fluoropyridine-containing analogues showed promising activity. The compounds were tested against a panel of bacteria, and several derivatives demonstrated potent inhibition. The data below summarizes the Minimum Inhibitory Concentration (MIC) for a selection of these compounds against Staphylococcus aureus (ATCC 29213). nih.gov

| Compound | Substituent on Piperazine Ring | MIC (µg/mL) vs S. aureus |

|---|---|---|

| 7a | 2-chloropyrimidine | 2 |

| 7d | 2-methoxypyrimidine | 1 |

| 7g | 2-(methylthio)pyrimidine | 1 |

| 7j | 2-(methylsulfonyl)pyrimidine | 0.25 |

| Linezolid (Control) | N/A | 2 |

These results clearly indicate that the fluoropyridine core is a viable platform for developing new antimicrobial compounds with activity superior to existing drugs. nih.gov

Neurological Disorders: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

Dysfunction of neuronal nicotinic acetylcholine receptors (nAChRs) is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.govnih.gov Consequently, molecules that can modulate these receptors are of significant therapeutic interest. The fluorinated methoxypyridine structure is a key component in the development of potent and selective agonists for the α4β2 nAChR subtype, one of the most abundant nicotinic receptors in the brain.

Research has focused on derivatives of 3-[2(S)-2-azetidinylmethoxy]pyridine (A-85380), a powerful and selective α4β2 nAChR agonist. nih.govnih.gov By incorporating a fluorine atom onto the methoxypyridine core, researchers have developed radiolabeled compounds for positron emission tomography (PET) imaging, allowing for the non-invasive study of nAChRs in the brain. nih.govnih.gov

Specifically, compounds such as 2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (2-[¹⁸F]FA) and 6-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (6-[¹⁸F]FA) have been synthesized and evaluated. nih.govnih.gov These molecules retain the high-affinity binding to nAChRs and act as agonists, making them valuable tools for understanding the role of these receptors in disease states and for the development of novel therapeutics. nih.govnih.gov The introduction of fluorine can significantly influence a molecule's binding affinity and metabolic stability, properties crucial for effective central nervous system drugs. nih.govresearchgate.net

Table 1: Research Findings on Fluorinated Pyridine Derivatives as nAChR Agonists

Modulators of Enzyme Activity

The this compound scaffold is a constituent of molecules designed to modulate the activity of various enzymes implicated in disease.

Gamma-Secretase

Gamma-secretase (γ-secretase) is a critical enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the final cleavage of the amyloid precursor protein to produce amyloid-beta (Aβ) peptides. escholarship.orgnih.gov Modulating this enzyme to reduce the production of the toxic Aβ42 peptide is a key therapeutic strategy. nih.govnih.gov Research has shown that incorporating a methoxypyridine motif into tetracyclic scaffolds results in gamma-secretase modulators (GSMs) with improved potency for reducing Aβ42 levels. escholarship.org

The introduction of the methoxypyridine ring has been shown to enhance the activity of these modulators. For instance, the methoxypyridine analog 22d demonstrated a nearly 3-fold improvement in activity over its parent compound, with an IC₅₀ value of 60 nM for inhibiting Aβ42 formation. escholarship.org Similarly, another methoxypyridyl derivative, 64 , showed potent activity with an IC₅₀ value of 33 nM. escholarship.org These findings underscore the value of the methoxypyridine moiety in designing effective GSMs for potential Alzheimer's therapy. escholarship.org

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation. nih.govmdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com A fluorine-modified derivative of rutaecarpine, known as Fluoro-2-Methoxyrutaecarpine (F-RUT), has been identified as a COX-2-selective inhibitor. nih.gov This compound demonstrated a superior ability to suppress COX-2 activity compared to its parent compound. nih.gov At a concentration of 20 μM, F-RUT significantly reduced COX-2 activity, showcasing the potential of the fluoro-methoxy functionalization in developing targeted anti-inflammatory agents. nih.gov Studies have also noted that derivatives containing a fluorinated aryl ring can exhibit better COX-2 selectivity than standard inhibitors like celecoxib. nih.gov

5-Lipoxygenase (5-LOX)

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis. nih.govnih.govresearchgate.net Consequently, inhibitors of 5-LOX are considered valuable therapeutic agents. While direct studies on this compound as a 5-LOX inhibitor are not prominent, the broader class of fluorinated organic compounds has been explored for this purpose. The development of potent and selective 5-LOX inhibitors is an active area of research, with a focus on identifying compounds that can effectively block the production of pro-inflammatory leukotrienes. researchgate.netbiorxiv.org

Cholinesterase

Cholinesterase inhibitors, which increase the levels of the neurotransmitter acetylcholine, are a mainstay in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov Research into novel inhibitors has explored a wide variety of chemical scaffolds, including pyridine derivatives. A study on 2-alkoxy-3-cyanopyridine derivatives identified compounds that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, compound 3 in the series was a competitive inhibitor of AChE with a Kᵢ of 14.23 µM, while compound 4 was a competitive inhibitor of BuChE with a Kᵢ of 19.80 µM. nih.gov Furthermore, computational studies have suggested that ortho-fluoro derivatives of certain heterocyclic structures could be effective AChE inhibitors. mdpi.com This indicates the potential utility of the fluoro-methoxypyridine scaffold in designing new cholinesterase inhibitors.

Table 2: Research Findings on Enzyme Modulation

Utility in Agrochemical Development

The pyridine ring is a vital structural component in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. agropages.comacs.org The introduction of fluorine atoms or trifluoromethyl (TFMP) groups into the pyridine scaffold has become a prevalent strategy in the discovery of new and more effective crop protection agents. nih.govresearchoutreach.orgresearchgate.net This is because fluorine substitution can significantly alter the physicochemical properties of a molecule, leading to enhanced biological activity, metabolic stability, and target affinity. researchgate.netrhhz.net

Fluorinated pyridine derivatives are considered fourth-generation pesticides, characterized by high efficacy, low toxicity, and improved environmental compatibility. agropages.com The combination of the pyridine moiety and fluorine's unique properties—such as high electronegativity and small size—often results in compounds with superior performance compared to their non-fluorinated counterparts. nih.govresearchoutreach.org Over half of the new pesticides developed in the last decade contain fluorine, and trifluoromethylpyridine derivatives are among the most widely used fluorine-containing heterocycles in this sector. agropages.comacs.org Compounds like fluazifop-butyl (herbicide), fluazinam (fungicide), and sulfoxaflor (insecticide) are prominent examples that incorporate a trifluoromethylpyridine core. nih.govresearchoutreach.org The this compound structure serves as a valuable building block, providing a foundation for the synthesis of these advanced, highly active agrochemical products. rhhz.netjst.go.jp

Table 3: Examples of Commercially Successful Agrochemicals with a Trifluoromethylpyridine (TFMP) Core

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methodologies are fundamental to the characterization of 3-Fluoro-2-methoxypyridine, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound by mapping the magnetic fields around its atomic nuclei.

One-dimensional NMR spectroscopy provides foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule. Predicted NMR data, often generated using software like ChemDraw or advanced computational algorithms, serves as a valuable reference in the absence of extensive experimental spectra.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts and coupling constants are influenced by the positions of the fluorine and methoxy substituents.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the fluorine and methoxy groups. Online databases and prediction software can provide estimated chemical shift values.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization. It provides a direct probe of the fluorine atom's local electronic environment. The chemical shift of the fluorine nucleus is highly sensitive to its position on the aromatic ring and any through-space interactions. Computational methods are often employed to predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (H4) | 7.20 - 7.40 | dd |

| ¹H (H5) | 6.90 - 7.10 | m |

| ¹H (H6) | 7.90 - 8.10 | d |

| ¹H (OCH₃) | 3.90 - 4.10 | s |

| ¹³C (C2) | 158 - 162 | d |

| ¹³C (C3) | 140 - 145 (J-CF) | d |

| ¹³C (C4) | 120 - 125 | d |

| ¹³C (C5) | 115 - 120 | d |

| ¹³C (C6) | 145 - 150 | d |

| ¹³C (OCH₃) | 55 - 60 | q |

| ¹⁹F | -130 to -150 | m |

Note: The data in this table is illustrative and based on general predictions for similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the proton signals to their corresponding carbon atoms in the pyridine ring and the methoxy group.

While less common for routine analysis of small organic molecules, solid-state NMR (ssNMR), particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS), can provide valuable information about the compound in its crystalline form. For fluorinated aromatic compounds, ¹⁹F and ¹³C solid-state NMR can reveal details about molecular packing, intermolecular interactions, and polymorphism.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" spectrum that is characteristic of its structure. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate and help assign the vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-F bond, the C-O-C ether linkage, and the aromatic pyridine ring vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methoxy) | 2850 - 3000 |

| C=C/C=N stretch (ring) | 1400 - 1600 |

| C-O stretch (ether) | 1200 - 1300 |

| C-F stretch | 1100 - 1200 |

| Ring bending modes | 600 - 1000 |

Note: This data is illustrative and based on general predictions for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it also serves as a powerful analytical tool for purity assessment. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the pyridine ring. PubChem provides a predicted collision cross section for the protonated molecule ([M+H]⁺) of 119.5 Ų.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the absorption bands in the UV-Vis spectrum correspond to π → π* and n → π* electronic transitions characteristic of the substituted pyridine ring. The precise wavelengths (λmax) and intensities of these absorptions are influenced by the electronic effects of the fluoro and methoxy substituents.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and interpret the electronic spectra of such molecules. nih.govnih.govrsc.org This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. nih.govmdpi.com Studies on similar aromatic and heterocyclic systems have shown that functionals like B3LYP, CAM-B3LYP, and PBE0, combined with basis sets such as 6-311+G(d,p), can provide reliable predictions of the UV-Vis spectra in both gas phase and solution, often using a solvent model like the Polarizable Continuum Model (PCM). nih.govmdpi.com For this compound, TD-DFT calculations would be expected to predict the primary π → π* transitions originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), elucidating how the substituents modulate the electronic structure and absorption properties of the pyridine chromophore.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org A single-crystal XRD analysis of this compound would provide detailed information on its solid-state molecular geometry, including bond lengths, bond angles, and torsion angles. This data allows for an unambiguous confirmation of the molecular structure and reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as derivatives of 2-chloropyridine (B119429) and other substituted pyridines, provides insight into the expected findings. researchgate.netresearchgate.net For instance, in the structure of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, the pyridine ring, oxygen, and chlorine atoms were found to be nearly coplanar. researchgate.net A similar planarity would be expected for the pyridine ring and the directly attached fluorine and oxygen atoms in this compound. XRD data would also precisely define the orientation of the methoxy group's methyl substituent relative to the aromatic ring.

Table 1: Representative Crystal Data for a Substituted Pyridine Derivative This table presents example data from a related structure to illustrate the type of information obtained from an XRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343 |

| b (Å) | 44.690 |

| c (Å) | 7.3614 |

| Volume (ų) | 4880.2 |

| Z | 8 |

Data sourced from a study on a 2-methoxypyridine (B126380) derivative. researchgate.net

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic properties of chemical systems. scispace.comnih.gov For this compound, DFT calculations are used to determine its lowest-energy three-dimensional structure (optimized geometry), vibrational frequencies, and various electronic properties like charge distribution and molecular orbital energies.

Commonly, the B3LYP hybrid functional is paired with a Pople-style basis set, such as 6-311++G(d,p), to achieve a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov Such calculations for this compound would likely show a largely planar pyridine ring. The geometry of the ring would be slightly distorted from that of unsubstituted pyridine due to the electronic and steric influences of the electron-withdrawing fluorine atom at the C3 position and the electron-donating methoxy group at the C2 position. Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nitrogen atom as a site of negative potential and indicating its susceptibility to electrophilic attack or coordination.

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Shifts)

A significant application of DFT is the prediction of spectroscopic data, which aids in the interpretation of experimental results.

IR Spectra: DFT calculations can predict the vibrational frequencies of this compound. The computed frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and Raman spectra. researchgate.net

UV-Vis Spectra: As mentioned in section 6.1.4, TD-DFT is the method of choice for calculating the electronic transitions that correspond to UV-Vis absorption bands. nih.gov

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard protocol for accurately predicting the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of molecules. nih.govnih.govruc.dk The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This computational approach is invaluable for assigning signals in experimental NMR spectra and for structural elucidation. nih.gov

Table 2: Typical Computational Parameters for Spectroscopic Prediction

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | DFT (B3LYP) / 6-311++G(d,p) | All spectroscopic predictions |

| IR Frequencies | DFT (B3LYP) / 6-311++G(d,p) | Vibrational analysis |

| UV-Vis Spectra | TD-DFT (B3LYP, CAM-B3LYP) | Electronic transition analysis |

| NMR Chemical Shifts | DFT-GIAO / 6-311++G(d,p) | ¹H, ¹³C, ¹⁹F NMR signal assignment |

Analysis of CH Acidity and Deprotonation Thermodynamics

DFT calculations are highly effective for quantifying the acidity of C-H bonds by computing the thermodynamics of deprotonation. The acidity of the ring protons in this compound is significantly influenced by the substituents. The fluorine atom at C3 is strongly electron-withdrawing, which increases the acidity of adjacent protons. Conversely, the methoxy group at C2 is electron-donating through resonance but can also influence acidity through inductive effects and potential coordination with bases.

Computational studies on substituted pyridines have established that the presence of a halogen significantly acidifies the ring protons. researchgate.net Research on methoxypyridines has shown that deprotonation is kinetically and thermodynamically controlled. For 3-methoxypyridine, the C2 and C4 positions are the most acidic. The presence of a fluorine atom at C3 in this compound would be expected to further increase the acidity of the protons at C4 and C6, making them potential sites for regioselective deprotonation (metalation) reactions. DFT calculations can provide pKa values in various solvents (e.g., THF) to predict the most likely site of deprotonation.

Table 3: Calculated pKa (THF) Values for Parent Methoxypyridines

| Compound | Position | Calculated pKa (THF) |

|---|---|---|

| 2-Methoxypyridine | C3 | 42.4 |

| C4 | 45.4 | |

| C5 | 45.3 | |

| C6 | 39.4 | |

| 3-Methoxypyridine | C2 | 37.1 |

| C4 | 39.2 | |

| C5 | 44.5 |

Data sourced from a DFT study on methoxypyridines. researchgate.net

Conformational Analysis and Rotational Barriers

For molecules with rotatable bonds, such as the methoxy group in this compound, conformational analysis is crucial for understanding their structure and behavior. DFT can be used to explore the potential energy surface (PES) associated with the rotation around the C2-O bond.

By systematically varying the C3-C2-O-CH₃ dihedral angle and calculating the energy at each step, a rotational profile can be generated. nih.gov This analysis would identify the minimum energy conformers (stable states) and the transition states that represent the energy barriers to rotation. For this compound, the most stable conformer would likely have the methyl group oriented to minimize steric hindrance with the adjacent fluorine atom at C3. The rotational barrier, calculated as the energy difference between the most stable conformer and the transition state, provides a quantitative measure of the rotational freedom of the methoxy group. This information is important for understanding the molecule's dynamic behavior in solution. Studies on other fluorinated organic molecules have demonstrated that such conformational preferences and barriers are significantly influenced by intramolecular interactions like dipole alignment and steric repulsion. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

For this compound, the MEP map would highlight regions of negative and positive electrostatic potential.

Negative Regions (Red/Yellow): These areas indicate electron-rich sites and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interactions with Lewis acids. nih.gov The oxygen atom of the methoxy group would also exhibit a negative potential, making it another potential site for electrophilic interaction.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms, particularly those on the pyridine ring, would show positive potential.

Neutral Regions (Green): These areas have a relatively neutral potential.

The presence of the electronegative fluorine atom and the electron-donating methoxy group influences the charge distribution on the pyridine ring, modulating the reactivity of different sites. researchgate.net MEP analysis is crucial for understanding how the molecule will interact with biological targets like proteins. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides detailed insights into intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. researchgate.netresearchgate.net

In this compound, NBO analysis can elucidate several key features:

Donor-Acceptor Interactions: The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength. For instance, the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbitals of adjacent C-C or C-H bonds (acceptors) reveals the extent of electron delocalization within the pyridine ring.

Hybridization: NBO analysis determines the hybridization of atomic orbitals, providing a more precise picture of the bonding within the molecule.

Intramolecular Charge Transfer: The analysis can quantify the charge transfer from the electron-donating methoxy group and the inductive effect of the fluorine atom on the pyridine ring, explaining their influence on the molecule's electronic properties and reactivity. researchgate.net These interactions are crucial for understanding the stability and conformational preferences of the molecule.

Non-Linear Optical (NLO) Properties Prediction